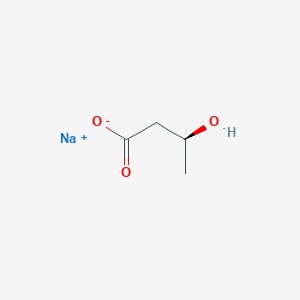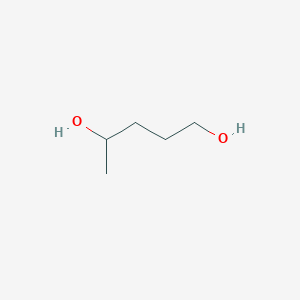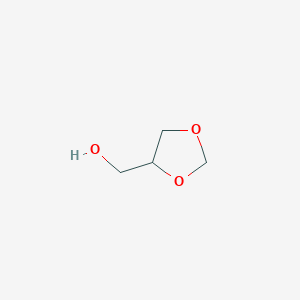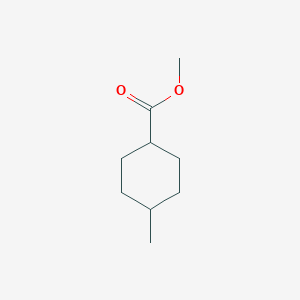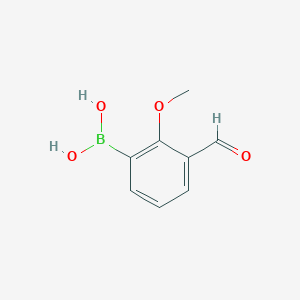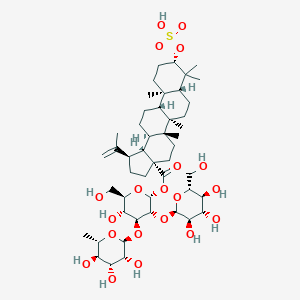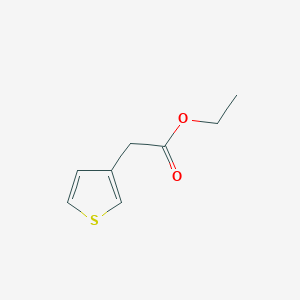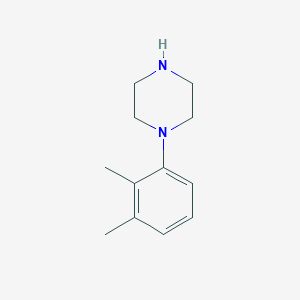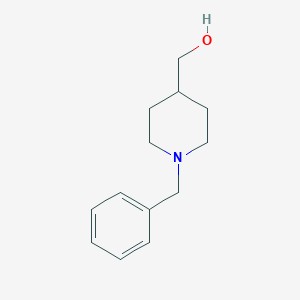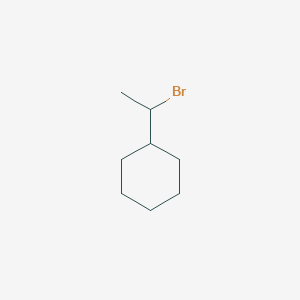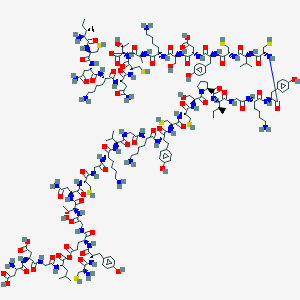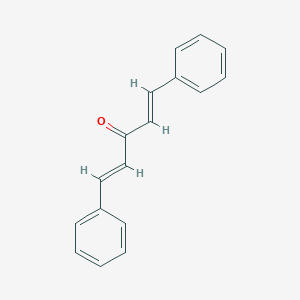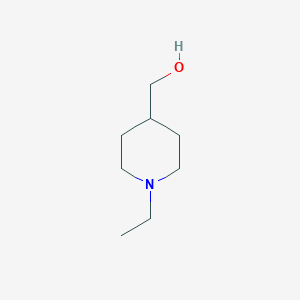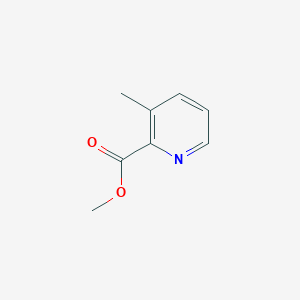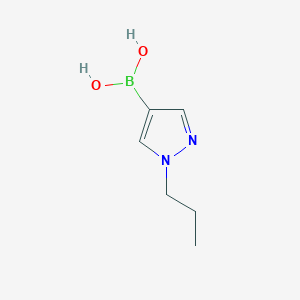
(1-Propyl-1H-pyrazol-4-yl)boronic acid
概要
説明
“(1-Propyl-1H-pyrazol-4-yl)boronic acid” is a chemical compound with the molecular formula C6H11BN2O2 . It has a molecular weight of 153.98 g/mol . The IUPAC name for this compound is 1-propyl-1H-pyrazol-4-ylboronic acid .
Molecular Structure Analysis
The InChI code for “(1-Propyl-1H-pyrazol-4-yl)boronic acid” is 1S/C6H11BN2O2/c1-2-3-9-5-6 (4-8-9)7 (10)11/h4-5,10-11H,2-3H2,1H3 . The Canonical SMILES for this compound is B (C1=CN (N=C1)CCC) (O)O .Chemical Reactions Analysis
While specific chemical reactions involving “(1-Propyl-1H-pyrazol-4-yl)boronic acid” are not available, it’s worth noting that pyrazole derivatives are often used in Suzuki-Miyaura cross-coupling reactions .Physical And Chemical Properties Analysis
“(1-Propyl-1H-pyrazol-4-yl)boronic acid” has several computed properties. It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 3 . Its exact mass is 154.0913578 g/mol, and its monoisotopic mass is also 154.0913578 g/mol . The topological polar surface area is 58.3 Ų .科学的研究の応用
Suzuki Coupling
Field
Organic Chemistry
Application
1H-Pyrazole-4-boronic acid and its derivatives are often used as reagents in Suzuki Coupling , a popular method for forming carbon-carbon bonds.
Method
In a typical Suzuki Coupling reaction, the boronic acid (in this case, 1H-Pyrazole-4-boronic acid or its derivative) is coupled with an aryl or vinyl halide in the presence of a base and a palladium catalyst.
Results
The result is the formation of a new carbon-carbon bond, allowing for the synthesis of a wide range of organic compounds.
Synthesis of Biologically Active Compounds
Field
Medicinal Chemistry
Application
1H-Pyrazole-4-boronic acid pinacol ester is used as a reagent for preparing various biologically active compounds .
Method
The specific methods of application or experimental procedures can vary widely depending on the specific biologically active compound being synthesized. Typically, the boronic ester would be used in a coupling reaction similar to the Suzuki Coupling mentioned above.
Results
The outcomes can also vary widely, but the end result is typically the synthesis of a compound with potential biological activity. This could include potential drugs or other therapeutics.
Preparation of VEGF, Aurora, RHO (ROCK), Janus Kinase 2, c-MET, ALK, S-nitrsoflutathione reductase, CDC7, Acetyl-CoA carboxylase inhibitors
Field
Biochemistry and Pharmacology
Application
1H-Pyrazole-4-boronic acid pinacol ester is used as a reagent for preparing various biologically active compounds, including inhibitors of VEGF, Aurora, RHO (ROCK), Janus Kinase 2, c-MET, ALK, S-nitrsoflutathione reductase, CDC7, Acetyl-CoA carboxylase .
Method
The specific methods of application or experimental procedures can vary widely depending on the specific inhibitor being synthesized. Typically, the boronic ester would be used in a coupling reaction.
Results
Preparation of Selective Quinazolinyl-phenol Inhibitors of CHK1
Application
1-Boc-pyrazole-4-boronic acid pinacol ester is used as a reagent for the preparation of selective quinazolinyl-phenol inhibitors of CHK1, which could have potential antitumor and radioprotectant properties .
Safety And Hazards
“(1-Propyl-1H-pyrazol-4-yl)boronic acid” is potentially harmful by inhalation, in contact with skin, and if swallowed . It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
将来の方向性
While specific future directions for “(1-Propyl-1H-pyrazol-4-yl)boronic acid” are not available, it’s worth noting that pyrazole derivatives are of significant interest in the field of medicinal chemistry due to their diverse pharmacological properties . They are being studied for potential applications in various therapeutic areas .
特性
IUPAC Name |
(1-propylpyrazol-4-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BN2O2/c1-2-3-9-5-6(4-8-9)7(10)11/h4-5,10-11H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRPVRKKWSXLHKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN(N=C1)CCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30461529 | |
| Record name | (1-Propyl-1H-pyrazol-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30461529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Propyl-1H-pyrazol-4-yl)boronic acid | |
CAS RN |
847818-57-9 | |
| Record name | B-(1-Propyl-1H-pyrazol-4-yl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=847818-57-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1-Propyl-1H-pyrazol-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30461529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



